molecular formula C9H15N3O B2378013 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol CAS No. 1344051-81-5

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol

Cat. No.: B2378013
CAS No.: 1344051-81-5
M. Wt: 181.239
InChI Key: YLWWICKAFCBUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol is a heterocyclic compound that features both pyrazole and pyrrolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure suggests it may exhibit unique chemical and biological properties.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the presence of pyrazole and pyrrolidine rings in various bioactive compounds, this compound could potentially be of interest in medicinal chemistry. Further studies would be needed to determine its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol typically involves the reaction of pyrazole derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of pyrazole with a suitable pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

  • 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine
  • 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

Uniqueness: 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol is unique due to the presence of both pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-9-2-5-11(8-9)6-7-12-4-1-3-10-12/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWWICKAFCBUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.